Superior Hydrogen-Bond Donor Capacity vs. Halogenated Analogs [1]
The presence of a 4-hydroxy group in Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate provides a distinct advantage over halogenated analogs like Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. The hydroxy group acts as a hydrogen-bond donor, enabling interactions that are critical for binding to specific kinase active sites [1]. While a chloro substituent can participate in weak halogen bonding or hydrophobic interactions, it lacks the specific directionality and strength of a hydrogen bond, which is often essential for achieving high affinity and selectivity [1].
| Evidence Dimension | Hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Yes (4-hydroxy group) |
| Comparator Or Baseline | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: No (4-chloro group) |
| Quantified Difference | Qualitative difference in binding interaction capability; quantitative data on binding affinity improvement would be target-specific [1]. |
| Conditions | General principles of molecular recognition in kinase inhibitor design [1]. |
Why This Matters
This property makes the compound a preferred starting point for designing potent and selective kinase inhibitors where a key hydrogen-bond interaction with the hinge region is required.
- [1] Liu, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 36(1), 1907-1916. View Source
